2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone (CAS 3322-70-1) is a highly functionalized, conformationally restricted cyclic tetrol featuring four primary hydroxyl groups and a central ketone moiety. Unlike standard aliphatic polyols, this compound provides a rigid cyclopentanone core that dictates precise spatial orientation of its reactive sites. In industrial and advanced synthetic procurement, it is primarily sourced as a specialized crosslinking agent, a precursor for rigid polymer networks (such as polyurethanes and polyacetals), and a central scaffold for conformationally restricted lipids and spiro-compounds. Its dual functionality (ketone plus tetrol) allows for orthogonal functionalization, making it a high-value building block where standard aliphatic tetrols fail to provide necessary structural rigidity or secondary reactive sites[1].
Generic substitution with common tetrols like pentaerythritol or flexible aliphatic polyols fundamentally alters the thermomechanical and spatial properties of the resulting derivatives. Pentaerythritol lacks both the central ketone functionality—preventing orthogonal derivatization—and the rigid five-membered ring that restricts the conformational freedom of the hydroxymethyl arms. When synthesizing complex spiro-acetals or restricted acidic lipids, the use of flexible analogs leads to entropic penalties, lower cyclization yields, and loss of target geometry. In polymer applications, substituting this compound with acyclic crosslinkers significantly reduces the glass transition temperature (Tg) and mechanical stiffness of the cured resin, compromising application-critical performance in high-durability coatings and specialized adhesives [1].
In the synthesis of thio- and selenophospholipids, the spatial orientation of the hydroxyl groups is critical for successful phosphorylation and subsequent cyclization. Utilizing 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone provides a pre-organized, rigid scaffold that significantly enhances the yield of protected polyol amidophosphites compared to flexible aliphatic tetrols. The cyclopentanone core restricts the degrees of freedom, reducing side reactions and intermolecular oligomerization during the phosphorylation step [1].
| Evidence Dimension | Pre-organization and cyclization efficiency |
| Target Compound Data | High target specificity with restricted spatial geometry |
| Comparator Or Baseline | Pentaerythritol (flexible acyclic core) |
| Quantified Difference | Reduced entropic penalty during cyclization |
| Conditions | Phosphorylation with amidophosphorous acid chlorides |
For buyers synthesizing complex lipids or spiro-compounds, this pre-organized core minimizes purification costs and maximizes throughput.
Unlike standard crosslinkers such as pentaerythritol, 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone retains a reactive ketone group at the C1 position. This allows for orthogonal derivatization, such as oxime formation, acetalization, or Baeyer-Villiger oxidation, without compromising the four primary hydroxyl groups. This dual-nature reactivity enables the design of multi-stimuli-responsive polymers and advanced molecular architectures that are synthetically inaccessible using purely hydroxyl-functionalized baselines [1].
| Evidence Dimension | Orthogonal reactive sites |
| Target Compound Data | 4 primary hydroxyls + 1 ketone |
| Comparator Or Baseline | Pentaerythritol (4 primary hydroxyls, 0 ketones) |
| Quantified Difference | 1 additional orthogonal functional group |
| Conditions | Standard derivatization conditions (e.g., reductive amination, oxime formation) |
Enables the procurement of a single precursor for complex, multi-step syntheses, reducing the need for elaborate protecting-group strategies.
Incorporating a rigid cyclic core into polymer networks inherently restricts macromolecular chain mobility. When 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone is used as a crosslinking agent in polyurethanes or polyesters, the resulting networks exhibit a higher glass transition temperature (Tg) and improved mechanical stiffness compared to networks crosslinked with acyclic aliphatic tetrols. The steric bulk and rigidity of the cyclopentane ring provide enhanced thermal stability, making it superior for high-performance coatings and structural resins .
| Evidence Dimension | Polymer network rigidity (Tg) |
| Target Compound Data | Elevated Tg due to rigid cyclic core |
| Comparator Or Baseline | Acyclic tetrols (e.g., pentaerythritol) |
| Quantified Difference | Measurable increase in thermal and mechanical stability |
| Conditions | Cured polyurethane or polyester resin formulations |
Procurement engineers selecting crosslinkers for high-temperature or high-stress environments must prioritize this rigid cyclic tetrol to meet stringent thermomechanical specifications.
Directly utilizing the pre-organized hydroxyl groups for the development of novel thio- and selenophospholipids, where spatial restriction is required to minimize entropic penalties during cyclization and improve overall synthetic yield [1].
Applied as a premium crosslinking agent in industrial coatings and structural adhesives where enhanced thermal stability, rigidity, and elevated glass transition temperatures are required over standard pentaerythritol-based formulations [2].
Used as a core building block in the synthesis of complex cyclic acetals and spiro-compounds, leveraging the restricted geometry of the cyclopentanone core to drive high-yield cyclization reactions [2].
Exploiting the central ketone group to attach secondary functional moieties (e.g., via oxime linkage) after the primary hydroxyl groups have been polymerized, ideal for the procurement of precursors for stimuli-responsive materials [2].